molecular formula C21H25N3OS B3014431 N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-38-1

N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No. B3014431
CAS RN: 399002-38-1
M. Wt: 367.51
InChI Key: AHFFQKDYYDPBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.51. The purity is usually 95%.
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Scientific Research Applications

Polymerization Catalysts

The compound has been investigated for its potential as a polymerization catalyst. Specifically, iron complexes derived from this compound have shown promising activity in ethylene polymerization. These complexes exhibit high activity levels at an operating temperature of 80 °C, with Fe4/MAO displaying the highest activity in the study . The resulting polyethylenes are highly linear, narrowly disperse, and of low molecular weight, making them suitable for various applications.

Heterostilbene Derivatives

The compound belongs to the “heterostilbene” family. One derivative, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized as an unprecedented side product of the Biginelli reaction. This compound exhibits interesting structural features and may have applications in materials science or drug discovery .

Pyrimido[1,2-a]benzimidazole Derivatives

The compound’s core structure resembles pyrimido[1,2-a]benzimidazole derivatives. Researchers have developed a simple and effective method for synthesizing such derivatives. These compounds could find applications in medicinal chemistry, as they often exhibit biological activity .

Thermal Stability Enhancer

The introduction of a large benzhydryl group in combination with fluorine as ortho-substituents on one N-aryl group enhances the thermal stability of iron polymerization catalysts. This modification maintains appreciable polymer molecular weight, making it a valuable feature for industrial applications .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-3-16-7-4-6-14(2)20(16)22-21(26)23-11-15-10-17(13-23)18-8-5-9-19(25)24(18)12-15/h4-9,15,17H,3,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFFQKDYYDPBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

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